molecular formula C16H12O5 B1202875 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone CAS No. 79560-36-4

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Cat. No.: B1202875
CAS No.: 79560-36-4
M. Wt: 284.26 g/mol
InChI Key: OBAYLECORSQIQW-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are commonly used as dyes and pigments This particular compound is characterized by the presence of two hydroxyl groups and a methoxymethyl group attached to the anthraquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone typically involves the following steps:

    Starting Material: The synthesis begins with 1,3-dihydroxyanthraquinone.

    Methoxymethylation: The hydroxyl groups are protected using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye and pigment industries.

Scientific Research Applications

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dihydroxy-2-(methoxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-21-7-11-12(17)6-10-13(16(11)20)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,17,20H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAYLECORSQIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229767
Record name 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79560-36-4
Record name Lucidin ω-methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79560-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079560364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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